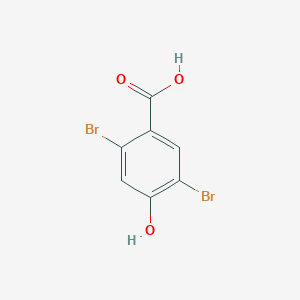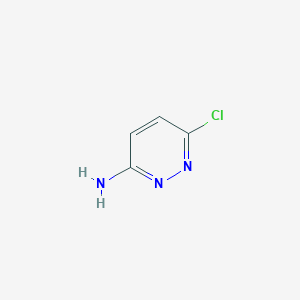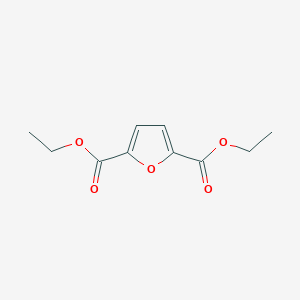
2,5-Dibromo-4-hydroxybenzoic acid
描述
2,5-Dibromo-4-hydroxybenzoic acid is an organic compound characterized by the presence of two bromine atoms and a hydroxyl group attached to a benzoic acid core. This compound is a derivative of hydroxybenzoic acid and is known for its unique chemical properties and applications in various fields.
作用机制
Target of Action
Similar compounds such as 2,4-dihydroxybenzoic acid and 4-hydroxybenzoic acid have been found to interact with p-hydroxybenzoate hydroxylase . This enzyme is involved in the degradation of aromatic compounds and is found in organisms like Pseudomonas aeruginosa and Pseudomonas fluorescens .
Mode of Action
Based on the degradation pathway of similar compounds, it can be inferred that the compound might undergo hydrolysis of nitriles to form 3,5-dibromo-4-hydroxybenzoic acid .
Biochemical Pathways
Similar compounds like 4-hydroxybenzoic acid are known to be hydroxylated to form protocatechuate, which subsequently undergoes cleavage in ortho- and/or meta-positions or gets decarboxylated to form catechol . Protocatechuate and catechol are then funneled into the TCA cycle .
Pharmacokinetics
Similar compounds like 2,4-dihydroxybenzoic acid and 4-hydroxybenzoic acid have been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
Result of Action
It’s known that 3,5-dibromo-4-hydroxybenzoic acid exhibited less inhibitory effect than bromoxynil both on luminescent bacteria and germinating seeds of lactuca sativa .
Action Environment
NDB 1165 and Nocardia globerula NHB-2 grown in the presence of isobutyronitrile exhibited nitrilase activities towards benzonitrile .
生化分析
Biochemical Properties
2,5-Dibromo-4-hydroxybenzoic acid is a type of hydroxybenzoic acid, a group of compounds known for their excellent biochemical and antioxidant capabilities . Hydroxybenzoic acids are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .
Cellular Effects
It has been suggested that 3,5-dibromo-4-hydroxybenzoic acid, a common degradation product of bromoxynil, exhibits less inhibitory effect than bromoxynil on luminescent bacteria and germinating seeds of Lactuca sativa .
Molecular Mechanism
It is known that bromoxynil, a compound structurally similar to this compound, works by inhibiting photosynthesis .
Temporal Effects in Laboratory Settings
Bromoxynil, a compound related to this compound, decomposes with a half-life of approximately two weeks in soil . The persistence of bromoxynil increases in soils with elevated clay or organic matter content, suggesting the compound has somewhat limited bioavailability to microorganisms in these environments .
Metabolic Pathways
Bromoxynil and one of its common degradation products, 3,5-dibromo-4-hydroxybenzoic acid, have been shown to undergo metabolic reductive dehalogenation by the microorganism Desulfitobacterium chlororespirans .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dibromo-4-hydroxybenzoic acid typically involves the bromination of 4-hydroxybenzoic acid. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, at elevated temperatures ranging from 75°C to 100°C . The reaction conditions are carefully controlled to ensure the selective bromination at the 2 and 5 positions of the aromatic ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
化学反应分析
Types of Reactions: 2,5-Dibromo-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or modify the hydroxyl group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of dibromoquinones.
Reduction: Formation of debrominated hydroxybenzoic acids.
科学研究应用
2,5-Dibromo-4-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
- 3,5-Dibromo-4-hydroxybenzoic acid
- 4-Hydroxy-3,5-dibromobenzoic acid
- 2,5-Dichloro-4-hydroxybenzoic acid
Comparison: 2,5-Dibromo-4-hydroxybenzoic acid is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
属性
IUPAC Name |
2,5-dibromo-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEWEMOLYCSDSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649909 | |
| Record name | 2,5-Dibromo-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101421-19-6 | |
| Record name | 2,5-Dibromo-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-CHLORO-3-[1-((IMIDAZOLIDIN-2-ONE-1-YL)-ETHYL)-1,2,5,6-TETRAHYDROPYRIDIN-4-YL]-1-(4-FLUOROPHENYL)-INDOLE](/img/structure/B20881.png)










![2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B20918.png)
